molecular formula C15H15FN6O3 B2452851 3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034570-01-7

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No. B2452851
M. Wt: 346.322
InChI Key: RIMMBFFQMNDDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There is a similar compound, 3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide, mentioned on a website1. However, the site does not provide any details about the synthesis of this compound1.


For the other sections you requested, including Description, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Physical and Chemical Properties Analysis, Safety and Hazards, and Future Directions, I was unable to find any relevant information.


Scientific Research Applications

Subheading Potential in Antitubercular Therapeutics

The compound, with structural similarities to isoniazid derivatives, demonstrates potential antitubercular activity. Specifically, hydrazinecarboxamide derivatives, including those with 1,3,4-oxadiazole and 1H-1,2,3-triazol-1-yl moieties, have shown significant efficacy against Mycobacterium tuberculosis strains, with some derivatives exhibiting activity comparable to isoniazid, a key antitubercular drug (Asif, 2014).

Synthesis and Biological Activity of Triazole Derivatives

Subheading Advancements in Triazole Derivative Synthesis and Applications

The 1,2,3-triazole ring, a core component of the compound, has been the focus of extensive research due to its broad spectrum of biological activities. Novel 1H-1,2,3-triazole derivatives, developed through innovative synthesis methods, have exhibited promising anti-inflammatory, antimicrobial, and antitumoral properties. The study of these derivatives is crucial for developing new therapeutic agents, underscoring the importance of the triazole moiety in medicinal chemistry (Ferreira et al., 2013).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

Subheading Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, another integral part of the compound, is recognized for its ability to bind effectively with various enzymes and receptors due to its structural features, facilitating a range of bioactivities. Research in this domain has identified 1,3,4-oxadiazole-based compounds as potent therapeutic agents for various diseases, highlighting their significant contribution to medicinal chemistry (Verma et al., 2019).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O3/c1-9-18-15(25-20-9)12-8-22(21-19-12)6-5-17-14(23)10-3-4-13(24-2)11(16)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMMBFFQMNDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

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